![molecular formula C17H17FN2O B4284446 N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4284446.png)
N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research. Its unique properties make it an ideal tool for studying various biological processes, including endocytosis, exocytosis, and membrane trafficking. In
Mechanism of Action
N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide works by binding to the plasma membrane and becoming incorporated into the lipid bilayer. Once incorporated, it fluoresces under specific wavelengths of light, allowing researchers to visualize and track the movement of membrane-bound structures. The exact mechanism of how N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide interacts with the lipid bilayer is still not fully understood, but it is thought to involve hydrophobic interactions between the dye and the lipid tails.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have minimal effects on cellular function and viability, making it a safe and reliable tool for scientific research. However, it has been reported that high concentrations of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can cause membrane depolarization and vesicle fusion, which can affect the accuracy of the results obtained.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its ability to selectively label and track membrane-bound structures with high spatial and temporal resolution. Its fluorescence properties also allow for real-time imaging of biological processes, providing researchers with valuable insights into cellular function and dynamics. However, one of the main limitations of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is its relatively short fluorescence lifetime, which can make it difficult to track the movement of slow-moving structures. In addition, N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is also sensitive to photobleaching, which can limit its usefulness in long-term experiments.
Future Directions
Despite its widespread use in scientific research, there is still much to be learned about the properties and mechanisms of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide. Future research may focus on developing new derivatives of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide with improved fluorescence properties and longer fluorescence lifetimes. In addition, new applications of N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in areas such as drug discovery and diagnostics may also be explored. Overall, N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has proven to be a valuable tool for scientific research, and its continued development and exploration may lead to new breakthroughs in our understanding of cellular function and dynamics.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been widely used in scientific research, particularly in the field of neuroscience. Its ability to selectively label and track the movement of membrane-bound structures, such as synaptic vesicles and endosomes, has made it an essential tool for studying synaptic transmission, neuronal development, and plasticity. In addition, N-(3-fluoro-4-methylphenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has also been used in other areas of research, such as cell biology, microbiology, and pharmacology.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12-8-9-14(11-15(12)18)19-17(21)20-10-4-6-13-5-2-3-7-16(13)20/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKOCVQWIGAXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC3=CC=CC=C32)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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